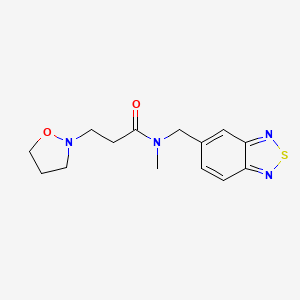![molecular formula C13H27N3 B5317295 N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinamine dihydrochloride](/img/structure/B5317295.png)
N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinamine dihydrochloride, also known as EPE or RTI-111, is a chemical compound that belongs to the class of phenyltropanes. This compound has been extensively studied for its potential use in scientific research applications due to its unique properties.
作用机制
N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinamine dihydrochloride acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron. This results in an increase in dopamine levels in the synaptic cleft, leading to an increased activation of dopamine receptors. This mechanism of action is similar to other drugs such as cocaine and amphetamines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and produce rewarding effects. This compound has also been shown to increase dopamine levels in the brain, which may contribute to its behavioral effects.
实验室实验的优点和局限性
One advantage of using N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinamine dihydrochloride in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation of using this compound is its potential for abuse. This compound has been shown to produce rewarding effects in animal studies, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinamine dihydrochloride. One direction is to further investigate the potential therapeutic applications of this compound in the treatment of neurological disorders such as Parkinson's disease and addiction. Another direction is to develop new compounds based on the structure of this compound that may have improved pharmacological properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for abuse.
合成方法
The synthesis of N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinamine dihydrochloride involves the reaction of 2-(1-pyrrolidinyl)ethylamine with 4-piperidinone in the presence of ethyl iodide. This reaction results in the formation of this compound as a dihydrochloride salt. The purity of this compound can be increased through recrystallization and purification techniques.
科学研究应用
N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinamine dihydrochloride has been studied for its potential use in scientific research applications, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes this compound a potential tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease and addiction.
属性
IUPAC Name |
N-ethyl-N-(2-pyrrolidin-1-ylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-2-16(13-5-7-14-8-6-13)12-11-15-9-3-4-10-15/h13-14H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDMRLZYFOTMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1CCCC1)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-(hydroxymethyl)-3-piperidinol](/img/structure/B5317213.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5317220.png)
![2-({4-[3-(4-fluorophenoxy)propyl]-1-piperazinyl}methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5317233.png)


![3-(4-methoxyphenyl)-N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}propanamide](/img/structure/B5317268.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5317275.png)
![N-[(3-methyl-5-isoxazolyl)methyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5317280.png)
![5-[(4-fluoro-3-methylphenoxy)methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5317290.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5317308.png)
![4-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5317315.png)

![N-[(2S)-pyrrolidin-2-ylmethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5317324.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-methylphenyl)nicotinamide](/img/structure/B5317333.png)